molecular formula C8H8N4 B2981544 4-(1H-pyrazol-1-yl)pyridin-2-amine CAS No. 1314355-66-2

4-(1H-pyrazol-1-yl)pyridin-2-amine

Cat. No. B2981544
CAS RN: 1314355-66-2
M. Wt: 160.18
InChI Key: ZTKJAUMUNNGHDM-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-yl)pyridin-2-amine” is a compound that has been studied for its potential use in catalytic processes . It is a pyrazole-based ligand, which means it contains a pyrazole group (a type of organic compound with a five-membered ring of four carbon atoms and one nitrogen atom). This compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .


Synthesis Analysis

The synthesis of “4-(1H-pyrazol-1-yl)pyridin-2-amine” involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The compound was synthesized as a white solid with a yield of 77% and a melting point of 140–144 °C .


Molecular Structure Analysis

The molecular structure of “4-(1H-pyrazol-1-yl)pyridin-2-amine” is characterized by the presence of a pyrazole group and a pyridine group . The compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .


Chemical Reactions Analysis

The compound has been studied for its catalytic properties in the oxidation reaction of catechol to o-quinone . The ligands were found to exhibit excellent catalytic activities for this reaction .


Physical And Chemical Properties Analysis

“4-(1H-pyrazol-1-yl)pyridin-2-amine” is a white solid . It has a melting point of 140–144 °C . The compound has a molecular weight of 160.18 .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The compound’s potential use in catalytic processes makes it a subject of interest for future research . Its ability to coordinate to metal ions opens up possibilities for its use in the development of new drugs .

properties

IUPAC Name

4-pyrazol-1-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKJAUMUNNGHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314355-66-2
Record name 4-(1H-pyrazol-1-yl)pyridin-2-amine
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